
Bis(4-fluorophenyl)difluoromethane
Übersicht
Beschreibung
Bis(4-fluorophenyl)difluoromethane is an organic compound with the molecular formula C₁₃H₈F₄ and a molecular weight of 240.2 g/mol . It is characterized by the presence of two fluorine atoms attached to a central carbon atom, which is also bonded to two 4-fluorophenyl groups. This compound is primarily used in research settings and has various applications in chemistry and related fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-fluorophenyl)difluoromethane typically involves the direct fluorination of 4,4’-difluorobenzophenone using Deoxo-Fluor® as a fluorinating agent . The reaction is carried out in a nitrogen atmosphere at 90°C for 24 hours. The crude product is then purified using column chromatography to yield this compound as a colorless oil with a yield of 78-86% .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the use of Deoxo-Fluor® and similar fluorinating agents in a controlled environment is a common approach. The process involves handling volatile and hazardous reagents, necessitating strict safety protocols.
Analyse Chemischer Reaktionen
Types of Reactions: Bis(4-fluorophenyl)difluoromethane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of fluorine atoms.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s structure allows for potential modifications under appropriate conditions.
Common Reagents and Conditions:
Fluorinating Agents: Deoxo-Fluor® is commonly used for the synthesis and modification of this compound.
Solvents: Dichloromethane is frequently used as a solvent in the synthesis and purification processes.
Major Products Formed: The primary product formed from the synthesis of this compound is the compound itself, with potential side products depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Bis(4-fluorophenyl)difluoromethane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and fluorination reactions.
Biology: Employed in the study of fluorinated compounds and their interactions with biological molecules.
Medicine: Investigated for its potential use in pharmaceuticals and drug development due to its unique fluorinated structure.
Industry: Utilized in the production of specialized materials and chemicals with specific properties.
Wirkmechanismus
The mechanism of action of Bis(4-fluorophenyl)difluoromethane involves its ability to participate in various chemical reactions due to the presence of fluorine atoms. These atoms can influence the compound’s reactivity and interactions with other molecules. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Bis(4-fluorophenyl)methane: Similar in structure but lacks the difluoromethyl group.
4,4’-Difluorodiphenylmethane: Another related compound with a similar fluorinated aromatic structure.
Uniqueness: Bis(4-fluorophenyl)difluoromethane is unique due to the presence of two fluorine atoms on the central carbon atom, which imparts distinct chemical properties and reactivity compared to its analogs.
Eigenschaften
IUPAC Name |
1-[difluoro-(4-fluorophenyl)methyl]-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F4/c14-11-5-1-9(2-6-11)13(16,17)10-3-7-12(15)8-4-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCGUEMTJIVPGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80472908 | |
| Record name | BIS(4-FLUOROPHENYL)DIFLUOROMETHANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80472908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
339-27-5 | |
| Record name | BIS(4-FLUOROPHENYL)DIFLUOROMETHANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80472908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a key challenge in synthesizing Bis(4-fluorophenyl)difluoromethane, and how does the research address it?
A1: Direct fluorination of carbonyl groups, particularly in complex molecules, can be challenging due to the highly reactive nature of fluorinating agents. [] The research demonstrates a method for direct fluorination of the carbonyl group in benzophenones, specifically Bis(4-fluorophenyl)ketone, using Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) to produce this compound. This method offers a potentially safer and more selective approach to synthesizing this specific difluoromethane derivative. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


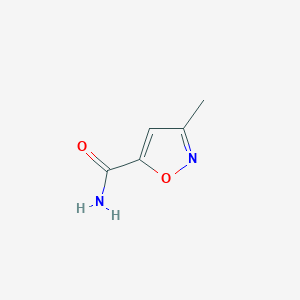

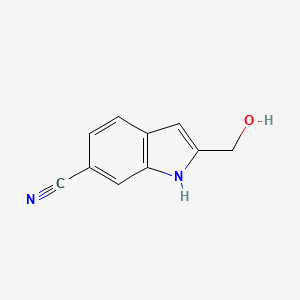
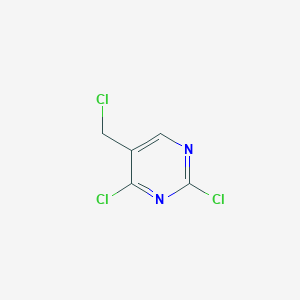
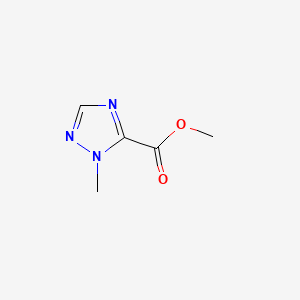
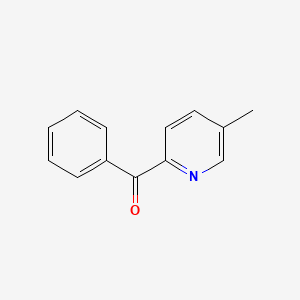
![2,5-dibromo-1H-benzo[d]imidazole](/img/structure/B1314508.png)
![Thieno[3,2-C]pyridine-2-carboxylic acid](/img/structure/B1314513.png)
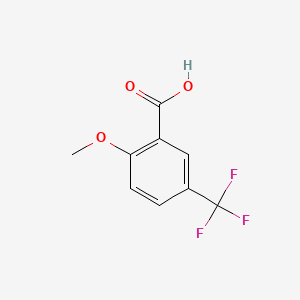
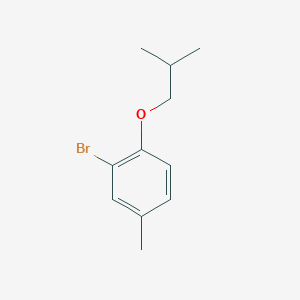
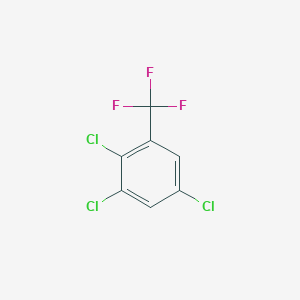
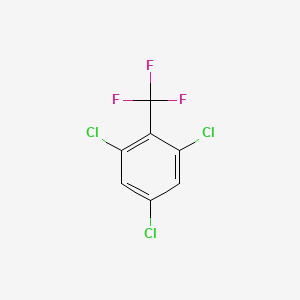

![Methyl benzo[b]thiophene-7-carboxylate](/img/structure/B1314529.png)
